molecular formula C20H19NO B11836824 5-Benzyl-6,7,8,9-tetrahydrocyclohepta[b]indol-10(5H)-one CAS No. 61364-24-7

5-Benzyl-6,7,8,9-tetrahydrocyclohepta[b]indol-10(5H)-one

Katalognummer: B11836824
CAS-Nummer: 61364-24-7
Molekulargewicht: 289.4 g/mol
InChI-Schlüssel: RVUSWQQOXHXKDW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Benzyl-6,7,8,9-tetrahydrocyclohepta[b]indol-10(5H)-one is a complex organic compound with a unique structure that combines elements of benzyl, cyclohepta, and indole groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl-6,7,8,9-tetrahydrocyclohepta[b]indol-10(5H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality control, and implementing efficient purification processes. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

5-Benzyl-6,7,8,9-tetrahydrocyclohepta[b]indol-10(5H)-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

5-Benzyl-6,7,8,9-tetrahydrocyclohepta[b]indol-10(5H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-Benzyl-6,7,8,9-tetrahydrocyclohepta[b]indol-10(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Benzyl-6,7,8,9-tetrahydrocyclohepta[b]indol-10(5H)-one: Unique due to its specific structure and functional groups.

    5-(Phenylsulfonyl)-5,6,9,10-tetrahydrocyclohepta[b]indole-10-ol: Similar structure but with a phenylsulfonyl group.

    Benzoic acid 5-oxo-6,7,8,9-tetrahydro-5H-benzocyclohepten-2-yl ester: Similar cyclohepta structure but different functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of benzyl, cyclohepta, and indole groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

61364-24-7

Molekularformel

C20H19NO

Molekulargewicht

289.4 g/mol

IUPAC-Name

5-benzyl-6,7,8,9-tetrahydrocyclohepta[b]indol-10-one

InChI

InChI=1S/C20H19NO/c22-19-13-7-6-12-18-20(19)16-10-4-5-11-17(16)21(18)14-15-8-2-1-3-9-15/h1-5,8-11H,6-7,12-14H2

InChI-Schlüssel

RVUSWQQOXHXKDW-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(=O)C2=C(C1)N(C3=CC=CC=C32)CC4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.